Dutasteride
Overview
Description
Dutasteride is a medication primarily used to treat benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland, which can lead to urinary difficulties. It is classified as a 5-alpha reductase inhibitor, which works by blocking the enzyme responsible for converting testosterone into dihydrotestosterone (DHT), a hormone that contributes to prostate growth. By reducing DHT levels, this compound helps to shrink the prostate, alleviate symptoms such as frequent urination, and decrease the risk of acute urinary retention.
Preparation Methods
Mixed Anhydride Formation Method
This method involves the formation of a mixed anhydride intermediate, which then reacts with the appropriate amine to form dutasteride. This approach is known for its efficiency and relatively high yields[“].
Sulfonic Acid Anhydride Method
An alternative method utilizes sulfonic acid anhydrides as activating agents in the synthesis process. This method can offer advantages in terms of reaction speed and product purity[“].
Cyclodextrin Complexation Method
Cyclodextrin complexation has been explored as a method to improve the solubility and bioavailability of this compound. This approach involves forming inclusion complexes between this compound and cyclodextrin molecules[“].
Purification Techniques
Recrystallization
Recrystallization is a common purification technique used in this compound preparation. It involves dissolving the crude product in a suitable solvent and allowing it to recrystallize under controlled conditions[“].
Slurry Formation
Slurry formation is another purification method that can be employed to improve the purity of this compound. This process involves creating a suspension of the product in a solvent and filtering out impurities[“].
Charcoal Treatment
Activated charcoal treatment can be used to remove colored impurities and other contaminants from this compound preparations[“].
Crystallization and Polymorphism
This compound can exist in different crystalline forms, each with unique properties. The preparation of specific polymorphs involves careful control of crystallization conditions[“]:
Crystalline Form I: Prepared under specific temperature and solvent conditions
Crystalline Form II: Obtained through a different set of crystallization parameters
Amorphous form: Can be prepared by rapid precipitation or spray drying techniques
Scale-up Considerations
Scaling up this compound production from laboratory to industrial scale presents several challenges. Key considerations include maintaining reaction efficiency, ensuring consistent product quality, and optimizing process economics. Quality control measures, such as in-process testing and final product analysis, are crucial for large-scale production[“].
Analytical Methods for this compound Preparation
Several analytical techniques are employed to assess the quality and purity of prepared this compound:
HPLC analysis is used for quantitative determination and purity assessment[“]
X-Ray powder diffraction helps in identifying crystalline forms
Infrared spectroscopy can be used for structural confirmation and polymorph identification
Recent Advancements in this compound Preparation
Recent research has focused on improving this compound preparation methods:
Novel synthetic routes are being explored to enhance yield and reduce production costs[“]
Green chemistry approaches aim to make the synthesis process more environmentally friendly
Continuous flow chemistry applications are being investigated for more efficient production
Chemical Reactions Analysis
Structural Analysis of Dutasteride
This compound has the molecular formula C27H30F6N2O2. Its structure contains several key functional groups, including amide, trifluoromethyl, and aromatic rings. The molecule exhibits stereochemistry, with specific configurations at certain carbon centers, which is crucial for its biological activity[“][“].
Key Chemical Reactions of this compound
Oxidation Reactions
This compound can undergo oxidation reactions, particularly at the carbon atoms adjacent to the amide group[“].
Hydrolysis
The amide bond in this compound can undergo hydrolysis under acidic or basic conditions, which is relevant for its stability and metabolism[“].
Spectroscopic Analysis of this compound Reactions
NMR Spectroscopy
NMR spectroscopy is crucial for structural elucidation and reaction monitoring of this compound. Both 1H and 13C NMR provide valuable information about the molecule's structure and any changes during reactions[“].
Mass Spectrometry
Mass spectrometry is used to determine the molecular mass of this compound and its reaction products. It's particularly useful in identifying metabolites and impurities[“].
Infrared Spectroscopy
IR spectroscopy helps in identifying functional groups and their changes during reactions[“].
UV-Visible Spectroscopy
UV-Vis spectroscopy is used for quantitative analysis and to study the electronic transitions in this compound[“].
Chromatographic Analysis of this compound and Its Reactions
High-Performance Liquid Chromatography (HPLC)
HPLC is widely used for quantitative analysis of this compound and its reaction products. It's particularly useful in stability studies and impurity profiling[“].
Gas Chromatography (GC)
GC can be used for analysis of volatile this compound derivatives or degradation products[“].
Thin-Layer Chromatography (TLC)
TLC provides a quick and simple method for monitoring this compound reactions and identifying impurities[“].
Nucleophilic Substitution Reactions
Nucleophilic substitution can occur at certain positions in the this compound molecule, particularly under forced degradation conditions[“].
Metabolic Reactions of this compound
Phase I metabolism of this compound primarily involves hydroxylation reactions. Phase II metabolism may include glucuronidation or sulfation of these hydroxylated metabolites. Metabolite identification and characterization typically involve LC-MS/MS techniques[“].
Scientific Research Applications
Dutasteride in Benign Prostatic Hyperplasia Research
This compound has shown significant efficacy in treating this compound. Clinical trials have demonstrated that this compound can effectively improve the maximum urinary flow rate (Qmax) in patients with this compound. The drug works by inhibiting both type I and type II 5α-reductase enzymes, leading to a substantial reduction in dihydrotestosterone (DHT) levels, which is crucial in the development and progression of this compound[“].
This compound in Prostate Cancer Research
The potential of this compound in prostate cancer prevention has been a subject of significant research. The Reduction by this compound of Prostate Cancer Events (REDUCE) trial found that this compound reduced the risk of incident prostate cancer detected on biopsy by 22.8% over a 4-year study period[“].
This compound in Hair Loss Research
This compound has shown promising results in the treatment of androgenetic alopecia. A long-term study in Korean men demonstrated that this compound (0.5 mg) was effective in preventing disease progression and clinically improving hair loss over a 5-year period. The study found that 89.9% of patients showed improvement, and 93.9% prevented disease progression[“].
This compound in Hormonal Research
Research has shown that this compound has a significant impact on hormonal levels. It causes a near-complete suppression of DHT, with more than a 90% reduction in serum DHT levels. This profound effect on DHT levels has implications for various androgen-dependent conditions and has been the basis for its use in this compound and androgenetic alopecia research.
This compound in Dermatological Research
Beyond hair loss, this compound's effects on sebum production and potential applications in acne vulgaris have been areas of dermatological research. Its ability to reduce DHT levels may have implications for other androgen-dependent skin conditions[“].
Pharmacokinetic and Pharmacodynamic Research
This compound has an elimination half-life of approximately 5 weeks, which is significantly longer than that of finasteride. This pharmacokinetic profile allows for less frequent dosing and potentially better compliance in long-term treatment regimens[“].
Emerging Research Areas for this compound
Ongoing research is exploring potential applications of this compound in female health and rare disorders. Some studies have investigated its use in female pattern hair loss, although this remains an off-label use in most countries[“].
Future in this compound Research
Future research may focus on long-term safety profiles, potential new applications, and comparative studies with other treatments. The ongoing investigation of this compound's effects on neurosteroid synthesis and potential applications in neurological disorders represents an exciting frontier in this compound research[“].
Mechanism of Action
Dutasteride as a 5α-Reductase Inhibitor
This compound functions by inhibiting the 5α-reductase enzyme, which is responsible for converting testosterone to dihydrotestosterone (DHT). Unlike finasteride, which primarily inhibits the type II isoenzyme, this compound inhibits both type I and type II 5α-reductase isoenzymes. This dual inhibition leads to a more complete suppression of DHT production throughout the body[“].
Molecular Mechanism of this compound
At the molecular level, this compound forms a stable complex with the 5α-reductase enzymes. This binding is essentially irreversible under physiological conditions, leading to long-lasting inhibition of the enzyme. The formation of this stable complex prevents the conversion of testosterone to DHT, effectively reducing DHT levels in the body[“].
Effect on Testosterone and Dihydrotestosterone (DHT)
This compound's primary effect is the significant reduction of DHT levels in the body. Studies have shown that this compound can reduce serum DHT levels by more than 90%, which is more pronounced than the reduction achieved by finasteride. Interestingly, this reduction in DHT is often accompanied by a slight increase in serum testosterone levels, as the inhibition of 5α-reductase leads to an accumulation of its substrate, testosterone[“].
Pharmacokinetics of this compound's Action
This compound is well absorbed orally and has a long half-life of approximately 5 weeks. This extended half-life contributes to its sustained effect on DHT suppression. The drug reaches steady-state serum concentrations after about 3 months of daily dosing, providing consistent inhibition of DHT production[“].
This compound's Action in Prostate Tissue
In prostate tissue, this compound's mechanism of action leads to several significant effects:
Reduction of prostatic DHT levels by more than 90%[“]
Decrease in prostate volume by approximately 25% after 2 years of treatment[“]
Induction of epithelial cell apoptosis, contributing to prostate size reduction[“]
These effects collectively contribute to the alleviation of this compound symptoms.
Mechanism in Hair Follicles
In the context of androgenetic alopecia, this compound's mechanism involves reducing scalp DHT levels. DHT is known to contribute to hair follicle miniaturization, a hallmark of male pattern baldness. By suppressing DHT production, this compound can help maintain hair follicle size and potentially promote hair growth.
Neuroendocrine Effects of this compound
This compound's impact extends beyond its primary targets. It can affect the synthesis of neurosteroids, which are steroid hormones produced in the nervous system. This aspect of this compound's mechanism may have implications for mood and cognitive function, although more research is needed in this area[“].
Comparison with Similar Compounds
Dutasteride vs. Finasteride
Both this compound and finasteride belong to the class of 5-alpha reductase inhibitors and are used to treat this compound and hair loss. However, they differ in their mechanism of action and efficacy.
Mechanism Comparison
The key difference lies in their inhibition of 5-alpha reductase enzymes:
This compound inhibits both type I and type II 5-alpha reductase enzymes[“]
Finasteride primarily inhibits the type II enzyme[“]
This dual inhibition by this compound leads to a more complete suppression of dihydrotestosterone (DHT), with studies showing up to a 92% reduction in bloodstream DHT levels compared to finasteride's 70% reduction.
Efficacy Comparison in this compound Treatment
In treating this compound:
This compound produced a greater decrease in International Prostate Symptom Score (IPSS) compared to finasteride
This compound was more effective in lowering Prostate-Specific Antigen (PSA) levels
No significant differences were found in prostate volume reduction or maximum urine flow rate improvement between the two drugs[“][“]
Efficacy Comparison in Hair Loss Treatment
For androgenetic alopecia:
This compound showed superior efficacy in increasing hair count and thickness compared to finasteride[“]
This compound demonstrated a greater ability to reverse hair miniaturization[“]
Pharmacokinetic Comparison
The pharmacokinetic profiles of these drugs differ significantly:
This compound has a half-life of about 5 weeks[“]
Finasteride has a half-life of approximately 5-6 hours[“]
This longer half-life of this compound may contribute to its sustained effect and potentially better compliance in long-term treatment regimens.
Commom Problem
What makes this compound unique among 5-alpha reductase inhibitors?
This compound inhibits both type I and type II 5-alpha reductase enzymes, leading to more complete DHT suppression.
Is this compound more effective than Finasteride for hair loss?
Studies suggest this compound may be more effective in increasing hair count and thickness compared to finasteride[“].
How do the long-term effects of this compound and Finasteride compare?
This compound's longer half-life may contribute to more sustained effects, but long-term comparative studies are still ongoing[“].
Can this compound and Finasteride be used together?
While some studies have explored combination therapy, it's not typically recommended due to the potential for increased side effects. Always consult a healthcare provider before combining medications.
What is this compound primarily used for in research?
This compound is primarily researched for its applications in treating benign prostatic hyperplasia, preventing prostate cancer, and managing androgenetic alopecia.
Can this compound be used in female-specific research?
While primarily studied in men, there is emerging research on this compound's potential applications in female pattern hair loss.
What are the latest research findings on this compound and prostate cancer?
The REDUCE trial found that this compound reduced the risk of incident prostate cancer by 22.8% over 4 years, but it's not currently recommended for prostate cancer prevention by the FDA.
How is this compound being studied for neurological applications?
Research is ongoing to explore this compound's effects on neurosteroid synthesis and its potential applications in neurological disorders, but this area is still in early stages of investigation.
What are the main chemical reactions of this compound?
The main reactions include oxidation, hydrolysis, and enzyme-mediated interactions[“].
How is the purity of this compound determined?
Purity is typically determined using HPLC and other chromatographic techniques, often coupled with mass spectrometry[“].
What analytical techniques are used to study this compound reactions?
Key techniques include NMR spectroscopy, mass spectrometry, HPLC, and various spectroscopic methods[“].
How does this compound interact with enzymes?
This compound primarily interacts with 5α-reductase enzymes, inhibiting their activity[“].
What are the major metabolites of this compound?
Major metabolites include hydroxylated forms of this compound, which may undergo further conjugation[“].
What are the main steps in this compound preparation?
The main steps typically include synthesis of key intermediates, formation of the final compound, and purification processes.
How is this compound purified after synthesis?
Common purification methods include recrystallization, slurry formation, and charcoal treatment.
What are the different crystalline forms of this compound?
This compound can exist in multiple crystalline forms, including Form I, Form II, and an amorphous form.
How is the quality of prepared this compound assessed?
Quality assessment typically involves HPLC analysis, X-Ray powder diffraction, and infrared spectroscopy.
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-QWBYCMEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046452 | |
Record name | Dutasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dutasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 9.08e-04 g/L | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dutasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The 5α-reductase is a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the initial development and subsequent enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the synthesis of approximately one-third of circulating DHT, type I 5α-reductase is predominant in the sebaceous glands of most regions of skin, including the scalp, and liver. The type II 5a-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver, and is responsible for two-thirds of circulating DHT. Due to its dual inhibition of both isoenzymes of 5α-reductase, dutasteride causes a near-complete suppression of DHT. Compared to a 70% reduction of serum DHT levels caused by [finasteride], a near-complete suppression of serum DHT-more than 90% is seen with dutasteride. By forming a stable complex with both type II and type II 5α-reductase, dutasteride inhibits its enzymatic action of converting testosterone to 5α-dihydrotestosterone (DHT), which is the androgen primarily responsible for the initial development and subsequent enlargement of the prostate gland. It is proposed that DHT is the principal androgen responsible for prostatic growth in later life-normal masculinization of the external genitalia and maturation of the prostate gland during development-thus reducing the serum DHT levels results in reduced prostatic volume and increased epithelial apoptosis. Dutasteride is a competitive and specific inhibitor of both Type I and Type II 5α-reductase isoenzymes and when evaluated under _in vitro_ and _in vivo_ conditions, the dissociation of the drug from the drug-enzyme complex is reported to be extremely slow. Dutasteride does not bind to the human androgen receptor. | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
164656-23-9 | |
Record name | Dutasteride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164656-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dutasteride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 164656-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dutasteride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DUTASTERIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dutasteride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242-250 | |
Record name | Dutasteride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01126 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Dutasteride?
A1: this compound acts as a dual inhibitor of both type 1 and type 2 5α-reductase enzymes. These enzymes play a crucial role in the conversion of testosterone to dihydrotestosterone (DHT). By blocking this conversion, this compound effectively reduces DHT levels in the body.
Q2: What are the downstream effects of this compound's inhibition of 5α-reductase enzymes?
A2: The primary downstream effect is a significant reduction in DHT levels, a potent androgen responsible for stimulating prostatic growth. This reduction can lead to:
- Decreased prostate volume
- Improvement in urinary symptoms associated with benign prostatic hyperplasia (BPH)
- Potential impact on prostate cancer progression
Q3: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C27H30F6N2O2, and its molecular weight is 528.5 g/mol.
Q4: Are there any known spectroscopic data available for this compound and its impurities?
A5: Yes, studies have used HPLC, IR, NMR, and MS to characterize this compound and identify impurities like desmethyl this compound, dihydro this compound, and the beta-isomer of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.